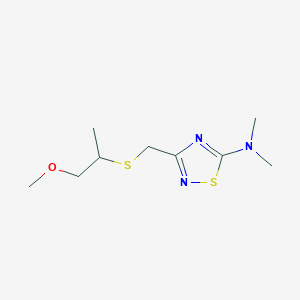![molecular formula C16H15N3O2 B7640313 5-[2-(3-Hydroxyphenyl)morpholin-4-yl]pyridine-2-carbonitrile](/img/structure/B7640313.png)
5-[2-(3-Hydroxyphenyl)morpholin-4-yl]pyridine-2-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-[2-(3-Hydroxyphenyl)morpholin-4-yl]pyridine-2-carbonitrile is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. It is a heterocyclic compound that belongs to the class of pyridine derivatives.
Aplicaciones Científicas De Investigación
5-[2-(3-Hydroxyphenyl)morpholin-4-yl]pyridine-2-carbonitrile has been extensively studied for its potential applications in the field of medicine. It has been found to exhibit a wide range of pharmacological activities, including antitumor, anti-inflammatory, and antiviral activities. It has also been shown to have potential in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Mecanismo De Acción
The mechanism of action of 5-[2-(3-Hydroxyphenyl)morpholin-4-yl]pyridine-2-carbonitrile is not fully understood. However, it is believed to exert its pharmacological effects by modulating various signaling pathways in the body. It has been shown to inhibit the activity of certain enzymes and proteins that are involved in the progression of diseases such as cancer and neurodegenerative disorders.
Biochemical and Physiological Effects:
Studies have shown that this compound has a wide range of biochemical and physiological effects. It has been found to induce apoptosis (programmed cell death) in cancer cells, inhibit the production of pro-inflammatory cytokines, and reduce oxidative stress in the body. It has also been shown to improve cognitive function in animal models of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 5-[2-(3-Hydroxyphenyl)morpholin-4-yl]pyridine-2-carbonitrile in lab experiments is its ability to exhibit a wide range of pharmacological activities. This makes it a versatile compound that can be used in various research areas. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to administer in certain experiments.
Direcciones Futuras
There are several future directions for the research of 5-[2-(3-Hydroxyphenyl)morpholin-4-yl]pyridine-2-carbonitrile. One of the areas of interest is the development of more efficient synthesis methods that can improve the yield and purity of the compound. Another area of research is the investigation of the compound's potential in the treatment of other diseases such as diabetes and cardiovascular diseases. Additionally, more studies are needed to fully understand the mechanism of action of the compound and its potential side effects.
Conclusion:
In conclusion, this compound is a heterocyclic compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. It exhibits a wide range of pharmacological activities and has been shown to have potential in the treatment of various diseases. The synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of this compound have been discussed in this paper. Further research is needed to fully understand the potential of this compound in the field of medicine.
Métodos De Síntesis
The synthesis of 5-[2-(3-Hydroxyphenyl)morpholin-4-yl]pyridine-2-carbonitrile involves the reaction of 3-hydroxybenzaldehyde, morpholine, and 2-cyanopyridine in the presence of an acid catalyst. The reaction proceeds through a condensation reaction, followed by cyclization, and finally, the addition of a cyano group to the pyridine ring. The yield of the synthesis process is around 60%.
Propiedades
IUPAC Name |
5-[2-(3-hydroxyphenyl)morpholin-4-yl]pyridine-2-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O2/c17-9-13-4-5-14(10-18-13)19-6-7-21-16(11-19)12-2-1-3-15(20)8-12/h1-5,8,10,16,20H,6-7,11H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLHMFYUFJUPSHT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1C2=CN=C(C=C2)C#N)C3=CC(=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-cyclobutyloxy-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]pyridine-4-carboxamide](/img/structure/B7640273.png)
![2-fluoro-3-methyl-N-[5-(morpholin-4-ylmethyl)pyridin-2-yl]benzamide](/img/structure/B7640280.png)
![3-[(4,5,6,7-Tetrahydro-1,2-benzoxazole-3-carbonylamino)methyl]benzoic acid](/img/structure/B7640286.png)
![4-[[2-(5-fluoro-1H-indol-3-yl)acetyl]amino]cyclohexane-1-carboxylic acid](/img/structure/B7640306.png)
![3-[4-(3-Cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)morpholin-2-yl]phenol](/img/structure/B7640319.png)


![2-Methyl-3-[methyl-(3-methyl-3-phenylbutanoyl)amino]propanoic acid](/img/structure/B7640335.png)

![N-[[4-(difluoromethoxy)-3-fluorophenyl]methyl]-4-(1,3,4-oxadiazol-2-yl)aniline](/img/structure/B7640357.png)
